Laflunimus

Overview

Description

Laflunimus is a small molecule drug known for its immunosuppressive properties. It is an analogue of the active metabolite of Leflunomide, A77 1726. This compound is an orally active inhibitor of dihydroorotate dehydrogenase (DHODH) and prostaglandin endoperoxide H synthase (PGHS) -1 and -2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laflunimus can be synthesized through a series of chemical reactions involving the introduction of trifluoromethyl groups and the formation of a pyrimidine ring. The synthetic route typically involves the following steps:

Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide under specific reaction conditions.

Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Laflunimus undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the functional groups in this compound, potentially altering its biological activity.

Reduction: Reduction reactions can convert specific functional groups, affecting the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Laflunimus has a wide range of scientific research applications:

Chemistry: Used as a tool to study enzyme inhibition and chemical reactions involving pyrimidine derivatives.

Biology: Investigated for its effects on cellular processes and immune responses.

Medicine: Explored for its potential in treating diseases such as type 2 diabetes, neuralgia, and spinal cord injuries.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Laflunimus exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as immune cells . Additionally, this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid A (GABAA) receptor, enhancing its inhibitory effects on neuronal activity .

Comparison with Similar Compounds

Laflunimus is unique in its dual mechanism of action, targeting both DHODH and GABAA receptors. Similar compounds include:

Leflunomide: The parent compound of this compound, primarily inhibits DHODH.

Teriflunomide: An active metabolite of Leflunomide, also inhibits DHODH.

A77 1726: Another analogue of Leflunomide, shares similar inhibitory properties

This compound stands out due to its enhanced potency and dual targeting mechanism, making it a promising candidate for various therapeutic applications.

Biological Activity

Laflunimus, a compound known for its immunosuppressive properties, has garnered attention in recent years due to its potential therapeutic applications, particularly in autoimmune diseases and organ transplantation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound (also known as A771726) is an analog of the immunosuppressant leflunomide. It functions primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound reduces the proliferation of activated lymphocytes, thereby exerting its immunosuppressive effects.

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of DHODH : This leads to a decrease in uridine monophosphate (UMP) levels, which is crucial for RNA synthesis and cell proliferation.

- Reduction of T-cell Activation : this compound inhibits the activation and proliferation of T-cells by modulating cytokine production and signaling pathways.

1. Immunosuppressive Activity

This compound has been shown to effectively suppress immune responses in various models:

- Case Study : In a study involving kidney transplant recipients, patients treated with this compound demonstrated a lower incidence of acute rejection compared to those receiving standard therapy .

- Mechanism : The compound reduces IL-2 production, a key cytokine in T-cell activation, thereby preventing the proliferation of autoreactive T-cells.

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects:

- Research Findings : Studies have indicated that this compound can decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of rheumatoid arthritis .

- Implications : These properties suggest potential applications in treating chronic inflammatory conditions.

3. Antiproliferative Effects

The antiproliferative effects of this compound have been explored in cancer research:

- In Vitro Studies : this compound has been shown to inhibit the growth of various cancer cell lines, including lymphoid malignancies. The IC50 values for different cancer cell lines range from 10 to 30 µM .

- Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

Data Table: Biological Activity Summary

1. Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis treated with this compound showed significant improvement in disease activity scores compared to placebo groups. Patients reported reduced joint pain and swelling after 12 weeks of treatment .

2. Organ Transplantation

In a cohort study analyzing organ transplant recipients, those receiving this compound as part of their immunosuppressive regimen had lower rates of acute rejection and improved graft survival compared to historical controls .

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of Laflunimus in immunosuppression, and how does it inform experimental design?

this compound exerts immunosuppressive effects by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition reduces nucleotide availability, impairing lymphocyte proliferation and immunoglobulin (Ig) secretion . Additionally, this compound inhibits prostaglandin H synthase (PGHS)-1 and -2, modulating inflammatory responses . Methodological Guidance :

- Use in vitro models (e.g., mouse splenocytes) to quantify Ig secretion inhibition via ELISA, with uridine supplementation as a control to confirm DHODH-specific effects .

- For PGHS inhibition assays, employ species-specific enzyme sources (e.g., bovine PGHS-1, sheep PGHS-2) and monitor prostaglandin E2 (PGE2) production .

Q. How do in vitro models demonstrate this compound's dose-dependent inhibition of immunoglobulin secretion?

this compound suppresses IgM and IgG secretion in mouse splenocytes with IC50 values of 2.5 μM and 2.0 μM, respectively. These effects are reversible with uridine, confirming DHODH-dependent mechanisms . Experimental Design Table :

| Target | IC50 (μM) | Experimental Model | Key Controls | Reference ID |

|---|---|---|---|---|

| IgM secretion | 2.5 | Mouse splenocytes | Uridine (50 μM) reversal | |

| IgG secretion | 2.0 | Mouse splenocytes | Uridine (50 μM) reversal |

Methodological Considerations :

- Use lipopolysaccharide (LPS)-stimulated B cells to mimic immune activation.

- Validate results across multiple cell batches to account for biological variability .

Q. What pharmacokinetic properties of this compound are critical for in vivo study design?

this compound has an oral bioavailability of >80% in murine models and an ID50 of 38 mg/kg for suppressing secondary antibody responses . Its molecular stability (storage at -20°C) and solubility in DMSO are essential for dosing consistency . Methodological Guidance :

- Conduct dose-response studies in autoimmune models (e.g., collagen-induced arthritis) to establish therapeutic windows.

- Monitor plasma concentrations via HPLC to correlate efficacy with pharmacokinetic profiles .

Advanced Research Questions

Q. How can researchers optimize in vivo models to assess this compound's efficacy in autoimmune diseases?

Key Challenges :

- Species-specific differences in DHODH binding affinity may affect translational relevance .

- Long-term immunosuppression studies require monitoring of secondary infections due to sustained pyrimidine depletion. Methodological Strategies :

- Use transgenic mice expressing human DHODH to improve clinical extrapolation .

- Combine this compound with uridine supplementation in control groups to isolate DHODH-specific effects from off-target toxicity .

Q. How should researchers resolve contradictions in reported IC50 values for this compound across experimental setups?

Example Contradiction : PGHS-1 inhibition IC50 ranges from 64 μM (bovine assay) to 742 μM (guinea pig polymorphonuclear leukocytes) . Root Cause Analysis :

- Species-specific enzyme isoforms or assay conditions (e.g., substrate concentration, pH).

- Variability in cell permeability or metabolic activity across models. Resolution Framework :

- Standardize assays using recombinant human enzymes for cross-study comparability.

- Report detailed protocols, including buffer composition and incubation times, per journal guidelines .

Q. What strategies enhance the dual inhibition of DHODH and PGHS in combinatorial therapy research?

Rationale : Dual targeting may synergistically suppress immune and inflammatory pathways but risks additive toxicity. Methodological Recommendations :

- Use factorial experimental designs to test this compound with NSAIDs (e.g., celecoxib) or biologics .

- Employ transcriptomic profiling (RNA-seq) to identify overlapping vs. distinct pathways affected by dual inhibition .

- Validate synergy via Bliss independence or Chou-Talalay models .

Q. Data Reproducibility and Reporting Standards

- Data Tables : Include raw data (e.g., individual IC50 replicates) in supplementary materials to enable meta-analysis .

- Statistical Rigor : Define significance thresholds (e.g., p < 0.01) and justify sample sizes using power analysis .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare and data integrity .

Properties

IUPAC Name |

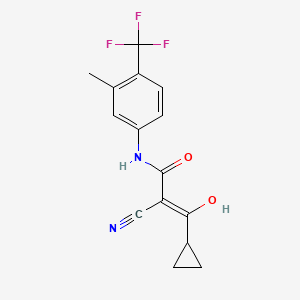

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHFOVCRYCPOTK-QBFSEMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147076-36-6 | |

| Record name | Laflunimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147076366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAFLUNIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44EH625IUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.